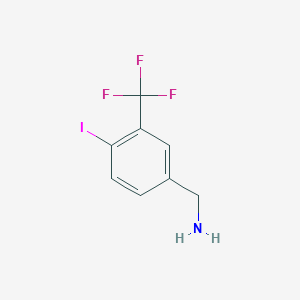
(4-Iodo-3-(trifluoromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-3-(trifluoromethyl)phenyl)methanamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodo-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodo-3-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 3-(trifluoromethyl)phenyl)methanamine.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the iodo group can produce a wide range of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
(4-Iodo-3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of (4-Iodo-3-(trifluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodo group can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Trifluoromethylphenyl)methanamine: Lacks the iodo group, which may result in different reactivity and binding properties.
(4-Iodophenyl)methanamine: Lacks the trifluoromethyl group, which can affect its chemical stability and biological activity.
(4-Bromo-3-(trifluoromethyl)phenyl)methanamine: Similar structure but with a bromo group instead of an iodo group, which can influence its reactivity and interactions with biological targets.
Uniqueness
(4-Iodo-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the iodo and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, stability, and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7F3IN |
|---|---|
Peso molecular |
301.05 g/mol |
Nombre IUPAC |
[4-iodo-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H,4,13H2 |
Clave InChI |
PVTHDSHNAIYLAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


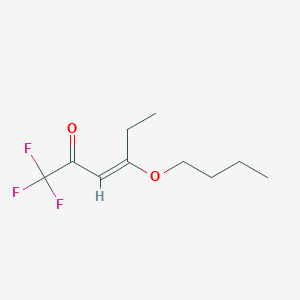
![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)





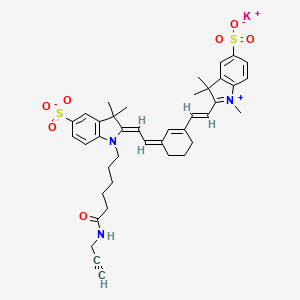
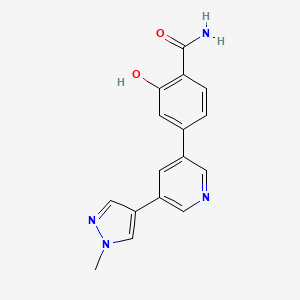
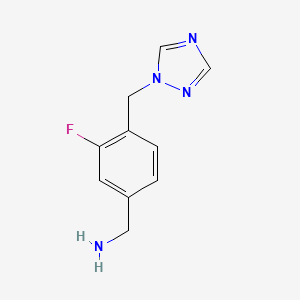

![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
